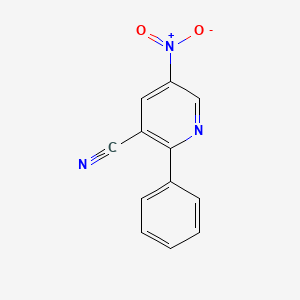
(1,2-Phenylenedimethanylylidene)bis(phosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(phosphinidenemethyl)benzene is a bidentate ligand known for its remarkable ability to form stable complexes with transition metals. This compound is particularly notable for its use in catalysis, where it facilitates various chemical reactions by stabilizing reactive intermediates. The structure of 1,2-Bis(phosphinidenemethyl)benzene consists of a benzene ring with two phosphinidenemethyl groups attached at the 1 and 2 positions, making it a versatile ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(phosphinidenemethyl)benzene can be synthesized through several methods, including:
Direct Phosphination: This method involves the reaction of benzene with phosphinidenemethyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution.
Electrophilic Aromatic Substitution: In this method, benzene undergoes electrophilic substitution with phosphinidenemethyl electrophiles.
Industrial Production Methods
Industrial production of 1,2-Bis(phosphinidenemethyl)benzene typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(phosphinidenemethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various electrophiles or nucleophiles; reactions often require catalysts such as Lewis acids or bases to proceed efficiently.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Varied substituted benzene derivatives depending on the reacting electrophile or nucleophile.
Aplicaciones Científicas De Investigación
1,2-Bis(phosphinidenemethyl)benzene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems as a stabilizing agent for metal ions in metalloproteins and enzymes.
Medicine: Explored for its potential in drug delivery systems, where its ability to form stable complexes with metal ions can be utilized to transport therapeutic agents.
Industry: Employed in industrial catalysis for the production of fine chemicals, pharmaceuticals, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(phosphinidenemethyl)benzene primarily involves its ability to act as a bidentate ligand, forming stable chelate complexes with transition metals. The phosphinidenemethyl groups coordinate with the metal center, stabilizing reactive intermediates and facilitating various catalytic processes. The molecular targets and pathways involved include the stabilization of metal-ligand complexes and the promotion of catalytic cycles in reactions such as hydroformylation and hydrogenation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(di-tert-butylphosphinomethyl)benzene
- 1,2-Bis(diphenylphosphinomethyl)benzene
- 1,2-Bis(dimethylphosphinomethyl)benzene
Uniqueness
1,2-Bis(phosphinidenemethyl)benzene is unique due to its specific electronic and steric properties, which allow it to form highly stable complexes with transition metals. Compared to similar compounds, it offers enhanced catalytic activity and selectivity in various chemical reactions. Its ability to stabilize reactive intermediates and facilitate efficient catalytic cycles makes it a valuable ligand in both academic research and industrial applications .
Propiedades
Número CAS |
89982-93-4 |
|---|---|
Fórmula molecular |
C8H8P2 |
Peso molecular |
166.10 g/mol |
Nombre IUPAC |
[2-(phosphanylidenemethyl)phenyl]methylidenephosphane |
InChI |
InChI=1S/C8H8P2/c9-5-7-3-1-2-4-8(7)6-10/h1-6,9-10H |
Clave InChI |
NUJBMMDNIWFESI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=P)C=P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


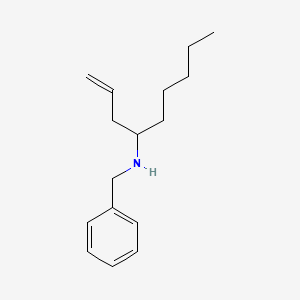
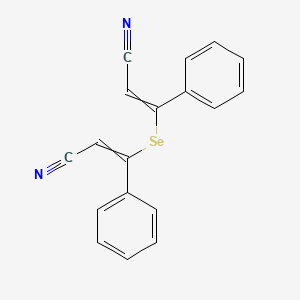


![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)

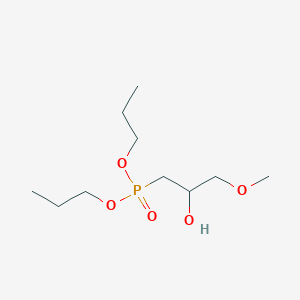
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
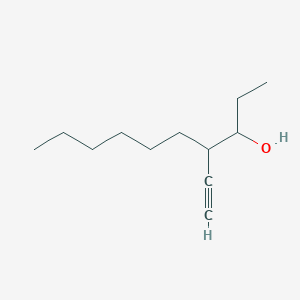

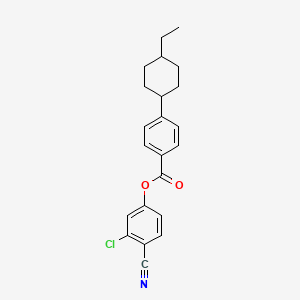
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
